molecular formula C10H15N3 B13222052 2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine

2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13222052
M. Wt: 177.25 g/mol
InChI Key: XZLRTFKRDVUSCH-UHFFFAOYSA-N
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Description

2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine is an organic compound with the molecular formula C₁₀H₁₅N₃ It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2,4-dimethylpyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with varying degrees of saturation.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2,5-Dimethylpyrimidin-4-amine
  • 2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine
  • 2-Cyclohexyl-N,5-dimethylpyrimidin-4-amine

Comparison: 2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as those with cyclopropyl or cyclohexyl groups, which may exhibit different reactivity and biological activities.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-cyclobutyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3/c1-7-6-12-10(8-4-3-5-8)13-9(7)11-2/h6,8H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

XZLRTFKRDVUSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)C2CCC2

Origin of Product

United States

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